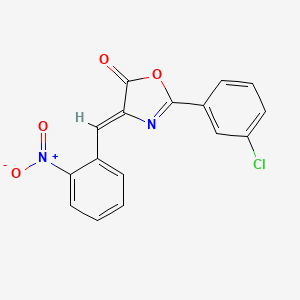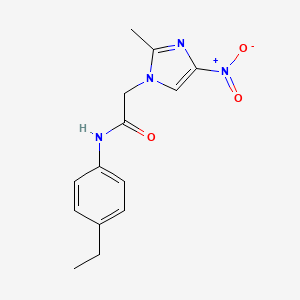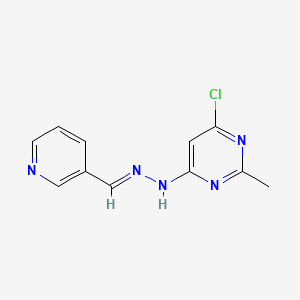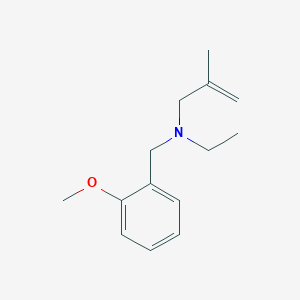
2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. The compound is also known as nitrobenzylideneoxazolone (NBO) and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one involves the photoisomerization of the compound from the trans to the cis form upon exposure to light. This process leads to a change in the fluorescence properties of the compound, making it a useful tool for the detection of zinc ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one have been studied extensively. The compound has been found to be non-toxic to cells and has been used for in vitro studies. The compound has been shown to have a high affinity for zinc ions, making it a useful tool for the detection of zinc in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one in lab experiments include its high sensitivity for the detection of zinc ions, its non-toxicity to cells, and its ability to be used in vitro. The limitations of the compound include its photoisomerization properties, which can lead to the loss of fluorescence signal over time.
Direcciones Futuras
There are several future directions for the use of 2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one in scientific research. One direction is the development of new fluorescent probes based on the NBO compound for the detection of other metal ions. Another direction is the use of the compound in the fabrication of holographic gratings for applications in data storage and optical communication. Additionally, the compound could be used in the development of new photoresponsive materials for use in optoelectronics and other fields.
In conclusion, 2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. The compound has been synthesized through different methods and has been used in various research applications, including fluorescence microscopy and holographic gratings. The compound's mechanism of action involves photoisomerization, and its biochemical and physiological effects have been studied extensively. The compound's advantages and limitations for lab experiments have been identified, and several future directions for its use in scientific research have been suggested.
Métodos De Síntesis
The synthesis of 2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been achieved through different methods. One of the most commonly used methods is the reaction of 3-chlorophenyl isocyanate and 2-nitrobenzaldehyde in the presence of a base such as triethylamine. The reaction leads to the formation of the NBO compound as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been used in various scientific research applications. One of the most notable applications is in the field of fluorescence microscopy. The compound has been used as a fluorescent probe for the detection of zinc ions in cells. The compound has also been used as a photosensitive material for the fabrication of holographic gratings.
Propiedades
IUPAC Name |
(4Z)-2-(3-chlorophenyl)-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O4/c17-12-6-3-5-11(8-12)15-18-13(16(20)23-15)9-10-4-1-2-7-14(10)19(21)22/h1-9H/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFCNMGOYJYZRF-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2-naphthohydrazide](/img/structure/B5703873.png)

![1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,4-diazepane](/img/structure/B5703883.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5703884.png)
![S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5703891.png)
![ethyl 2-(4-fluorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5703896.png)


![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5703908.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5703914.png)
![1-[(4-fluorophenoxy)methyl]-3-nitrobenzene](/img/structure/B5703920.png)
![4-({3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5703924.png)

